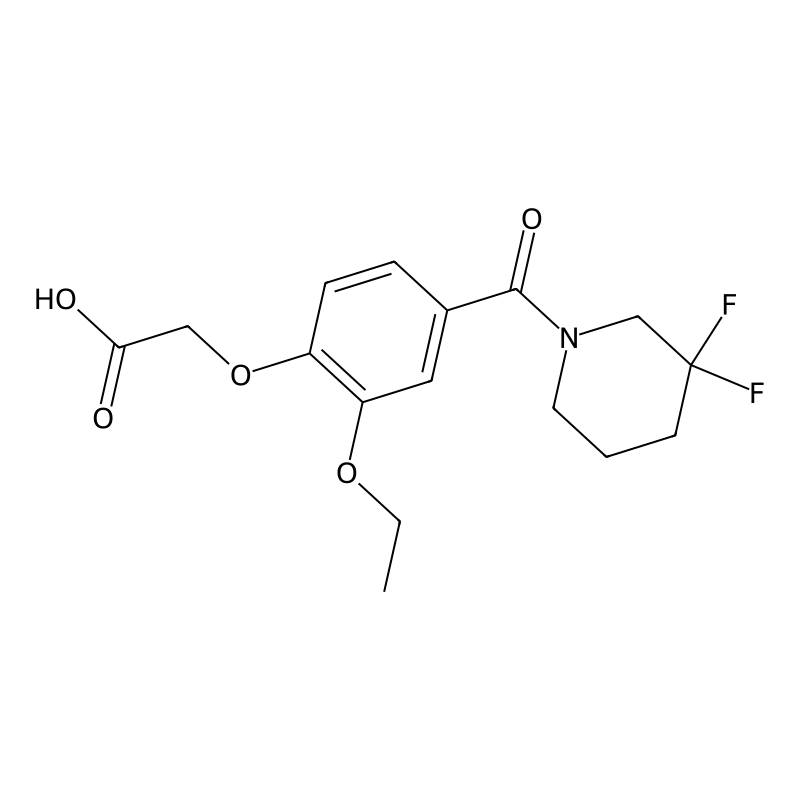

2-[4-(3,3-Difluoropiperidine-1-carbonyl)-2-ethoxyphenoxy]acetic acid

Catalog No.

S7534657

CAS No.

M.F

C16H19F2NO5

M. Wt

343.32 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-[4-(3,3-Difluoropiperidine-1-carbonyl)-2-ethoxyphenoxy]acetic acid

IUPAC Name

2-[4-(3,3-difluoropiperidine-1-carbonyl)-2-ethoxyphenoxy]acetic acid

Molecular Formula

C16H19F2NO5

Molecular Weight

343.32 g/mol

InChI

InChI=1S/C16H19F2NO5/c1-2-23-13-8-11(4-5-12(13)24-9-14(20)21)15(22)19-7-3-6-16(17,18)10-19/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,20,21)

InChI Key

PGJHDZAUDXUTOS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCCC(C2)(F)F)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCCC(C2)(F)F)OCC(=O)O

DFPA is a chemical compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to ibuprofen. DFPA has a molecular formula of C18H20F2NO6 and a molecular weight of 387.36 g/mol. It is a white, crystalline powder that is soluble in water and other solvents.

DFPA is a crystalline solid with a melting point of 165°C. Its solubility in water is 0.745 mg/mL at 25°C. DFPA has a pKa of 4.38, which means that it is a weak acid. Its logP is 2.9, which indicates that it is more soluble in lipid than in water. DFPA is a stable compound, but it can be hydrolyzed under alkaline conditions.

DFPA synthesis involves the reaction of ethyl 2-[4-(3,3-difluoropiperidine-1-carbonyl)-2-nitrophenoxy]acetate with sodium hydroxide in methanol. This reaction results in the formation of DFPA, which is then recrystallized to obtain a pure compound.

Characterization of DFPA can be done using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and mass spectrometry (MS). NMR and IR can be used to identify functional groups in the molecule, while UV-Vis and MS can help determine its electronic and mass properties.

Characterization of DFPA can be done using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and mass spectrometry (MS). NMR and IR can be used to identify functional groups in the molecule, while UV-Vis and MS can help determine its electronic and mass properties.

are used to determine the purity, concentration, and identity of DFPA in various samples and formulations. High-performance liquid chromatography (HPLC) is the most commonly used method for the analysis of DFPA. Gas chromatography (GC) and thin-layer chromatography (TLC) can also be used for the same purpose.

DFPA has been shown to have various biological properties, including anti-inflammatory and analgesic effects. It is an inhibitor of the cyclooxygenase enzyme (COX), which is responsible for the production of prostaglandins, the inflammatory mediators in the body. DFPA has also been shown to have neuroprotective effects and can cross the blood-brain barrier, making it a potential therapeutic agent for various neurological disorders.

DFPA has been found to have a low toxicity profile in animal studies. It has been shown to be well tolerated in rats, mice, and dogs, with no significant adverse effects. However, long-term toxicity studies in humans are necessary to determine its safety profile.

DFPA can be used in various scientific experiments and research areas, including inflammation, pain, neuroprotection, and drug development. Its potential applications include the treatment of various inflammatory and neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Currently, there is limited research available on DFPA. However, studies have shown its potential therapeutic effects in various inflammation and neurological disorders. More research is needed to determine its efficacy and safety in humans.

DFPA has potential applications in the pharmaceutical industry as a drug candidate for the treatment of various inflammatory and neurological disorders. It also has potential applications in the field of drug delivery as a carrier for various drugs.

The main limitation of DFPA is its limited solubility in water, which can affect its efficacy as a drug candidate. Future research should focus on improving its solubility and bioavailability to increase its potential as a therapeutic agent.

Future research in DFPA should also focus on exploring its potential as a neuroprotective and anti-inflammatory agent in various neurological disorders. DFPA's potential application in drug delivery should also be explored to improve the delivery of various drugs.

In conclusion, DFPA is a unique compound with various potential applications in the field of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety, and potential applications have been discussed in this paper. There is a need for more research in the future to explore its potential as a therapeutic agent and drug delivery carrier.

Future research in DFPA should also focus on exploring its potential as a neuroprotective and anti-inflammatory agent in various neurological disorders. DFPA's potential application in drug delivery should also be explored to improve the delivery of various drugs.

In conclusion, DFPA is a unique compound with various potential applications in the field of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety, and potential applications have been discussed in this paper. There is a need for more research in the future to explore its potential as a therapeutic agent and drug delivery carrier.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

343.12312903 g/mol

Monoisotopic Mass

343.12312903 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds